molecular formula C18H23N3O4S2 B2859010 1-methyl-2-oxo-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide CAS No. 1325687-95-3

1-methyl-2-oxo-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2859010
CAS No.: 1325687-95-3
M. Wt: 409.52
InChI Key: CTKGDNULEAUYJN-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-oxo-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the dihydropyridine core, followed by the introduction of the piperidine and thiophene sulfonyl groups. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-oxo-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 1-methyl-2-oxo-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of dihydropyridines.

Biology

Biologically, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Studies may focus on its binding affinity, specificity, and potential as a biochemical tool.

Medicine

In medicine, dihydropyridine derivatives are often explored for their pharmacological activities. This compound could be evaluated for its potential as a therapeutic agent, particularly in areas like cardiovascular diseases, where dihydropyridines are known to act as calcium channel blockers.

Industry

Industrially, the compound may find applications in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-methyl-2-oxo-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide likely involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, leading to modulation of their activity. The pathways involved may be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyridine derivatives, such as nifedipine, amlodipine, and felodipine. These compounds share a common structural motif but differ in their substituents, leading to variations in their biological activities and applications.

Uniqueness

The uniqueness of 1-methyl-2-oxo-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide lies in its specific substituents, which may confer distinct chemical and biological properties

Biological Activity

1-Methyl-2-oxo-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-1,2-dihydropyridine-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other relevant biological activities.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C17H22N4O3S\text{C}_{17}\text{H}_{22}\text{N}_4\text{O}_3\text{S}

Key attributes include:

  • Molecular Weight : 366.45 g/mol
  • CAS Number : 1207029-54-6

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. A series of derivatives were synthesized and evaluated for their effectiveness against various pathogens. The minimum inhibitory concentration (MIC) values for selected compounds showed significant activity against Staphylococcus aureus and Escherichia coli , with some derivatives achieving MIC values as low as 0.22 μg/mL .

CompoundMIC (μg/mL)Pathogen
1-Methyl-2-Oxo...0.22Staphylococcus aureus
1-Methyl-2-Oxo...0.25Escherichia coli

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies on various cancer cell lines demonstrated that it inhibits cell proliferation effectively. For instance, the compound exhibited significant cytotoxicity against HT29 (colon cancer) and DU145 (prostate cancer) cell lines, with IC50 values indicating strong activity .

Cell LineIC50 (μM)
HT295.0
DU1457.5

The proposed mechanism of action involves the inhibition of specific enzymes related to tumor growth and survival pathways. Molecular docking studies suggest that the compound binds effectively to targets such as EGFR tyrosine kinase, which plays a crucial role in cancer progression .

Case Studies

Several case studies have been published regarding the efficacy of this compound in vivo:

  • Study on Tumor Reduction : In a mouse model, treatment with the compound led to a significant reduction in tumor size compared to controls, demonstrating its potential as an effective anticancer agent.
  • Resistance Studies : Investigations into resistance mechanisms revealed that certain bacterial strains developed tolerance to the compound; however, modifications to its structure improved its efficacy against resistant strains .

Properties

IUPAC Name

1-methyl-2-oxo-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S2/c1-20-11-4-7-15(18(20)23)17(22)19-10-9-14-6-2-3-12-21(14)27(24,25)16-8-5-13-26-16/h4-5,7-8,11,13-14H,2-3,6,9-10,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKGDNULEAUYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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